molecular formula C11H15NO B13587453 3-(3-Methoxy-4-methylphenyl)azetidine

3-(3-Methoxy-4-methylphenyl)azetidine

Cat. No.: B13587453
M. Wt: 177.24 g/mol
InChI Key: SUYQGTIFKBSLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-4-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

The synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of 3 equiv of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) has been reported to provide good yields of azetidine derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(3-Methoxy-4-methylphenyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the substituents on the phenyl ring. Some common reactions include:

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)azetidine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.

    Biology: Azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some azetidine-containing compounds are explored for their therapeutic potential, such as antihypertensive and anticoagulant agents.

    Industry: Azetidines are used in the development of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it reactive towards various biological targets, potentially leading to the inhibition of enzymes or interaction with receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-(3-Methoxy-4-methylphenyl)azetidine can be compared with other azetidine derivatives and similar compounds:

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

SUYQGTIFKBSLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.